molecular formula C7H9IN2 B1387848 5-Iodo-3-methyl-2-methylaminopyridine CAS No. 942206-33-9

5-Iodo-3-methyl-2-methylaminopyridine

Cat. No.: B1387848
CAS No.: 942206-33-9
M. Wt: 248.06 g/mol
InChI Key: ZHUKYUJCPFBDHP-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-2-methylaminopyridine is an organic compound used for proteomics research . Its molecular formula is C7H9IN2 and it has a molecular weight of 248.06 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the compound is used in proteomics research , which suggests it may be involved in various biochemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 248.06 g/mol .

Mechanism of Action

The mechanism of action for 5-Iodo-3-methyl-2-methylaminopyridine is not specified in the search results. It’s worth noting that the compound is used in proteomics research , implying it may interact with proteins or other biological molecules in specific ways.

Safety and Hazards

Safety precautions for handling 5-Iodo-3-methyl-2-methylaminopyridine include washing face, hands, and any exposed skin thoroughly after handling. It’s recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Future Directions

The future directions or applications of 5-Iodo-3-methyl-2-methylaminopyridine are not specified in the search results. As it is used in proteomics research , it may have potential in various scientific and medical research fields.

Properties

IUPAC Name

5-iodo-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUKYUJCPFBDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653230
Record name 5-Iodo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-33-9
Record name 5-Iodo-N,3-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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